(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate
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Overview
Description
(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and an ethyl ester group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and ethyl 3-aminobenzoate.
Formation of the acrylamide intermediate: The 4-methoxybenzaldehyde is reacted with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(4-methoxyphenyl)acrylonitrile.
Amidation reaction: The intermediate is then reacted with ethyl 3-aminobenzoate under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or other alkoxides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group and the acrylamide moiety are key functional groups that can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate: Lacks the methoxy group, which may affect its biological activity.
(E)-ethyl 3-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions.
Uniqueness
(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is unique due to the presence of the methoxy group, which can enhance its solubility and potentially its biological activity compared to similar compounds. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-26-20(24)15-5-4-6-17(12-15)22-19(23)16(13-21)11-14-7-9-18(25-2)10-8-14/h4-12H,3H2,1-2H3,(H,22,23)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHWHAHJMFRXLI-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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